UNC0646 is a potent and selective small-molecule inhibitor of the histone methyltransferase enzymes G9a (EHMT2) and GLP (EHMT1). [, ] These enzymes play a crucial role in epigenetic regulation by catalyzing the dimethylation of lysine 9 on histone H3 (H3K9me2), a modification associated with gene silencing. [, ] UNC0646 has emerged as a valuable tool in scientific research, particularly in epigenetics, oncology, and immunology, for its ability to modulate gene expression and cellular processes by inhibiting G9a/GLP activity. [, ]
UNC0646 was developed as part of a series of compounds aimed at inhibiting G9a, an enzyme implicated in the dimethylation of histone H3 at lysine 9 (H3K9), which plays a critical role in gene silencing and cancer progression. The compound is classified as a small molecule and falls under the category of histone lysine methyltransferase inhibitors. It has been extensively studied for its biological activity, showing low cellular toxicity with an effective concentration (EC50) of approximately 4.7 µM in MCF7 cells .
The synthesis of UNC0646 involves several key steps that utilize various organic chemistry techniques. Initial synthesis typically starts from commercially available precursors, which are modified through reactions such as alkylation, amination, and cyclization.
The synthetic route includes:
UNC0646 has a complex molecular structure characterized by a quinazoline core substituted with various functional groups, including methoxy and piperidine moieties. Its molecular formula is , with a molecular weight of 621.9 g/mol.
UNC0646 primarily acts as an inhibitor through competitive binding to the active site of G9a and GLP enzymes, thereby blocking their methyltransferase activity. The compound's efficacy can be evaluated through various biochemical assays that measure the inhibition of histone methylation.
The IC50 values for UNC0646 are reported to be approximately 6 nM for G9a and 15 nM for GLP, indicating its high potency against these targets . In cellular assays, it effectively inhibited G9a/GLP activity with an IC50 of about 10 nM in MCF7 cells.
The mechanism by which UNC0646 exerts its inhibitory effects involves direct competition with substrate binding at the active site of G9a and GLP. By mimicking the natural substrates, UNC0646 disrupts the normal catalytic process that leads to histone methylation.
Studies have shown that UNC0646 significantly reduces H3K9 dimethylation levels in treated cells, which correlates with its ability to modulate gene expression patterns associated with cancer progression . This highlights its potential as a therapeutic agent in epigenetic regulation.
UNC0646 is characterized by:
The compound exhibits stability under physiological conditions but may require specific formulations to enhance its bioavailability for therapeutic use. Its purity is consistently ≥99%, ensuring reliability in experimental applications .
UNC0646 is primarily utilized in research focused on epigenetics, particularly in studies investigating the role of histone methylation in cancer biology. Its ability to selectively inhibit G9a and GLP makes it a valuable tool for dissecting the pathways involved in gene regulation and for exploring potential therapeutic strategies against cancers characterized by aberrant histone modifications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3